5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride
Description
5,5-Dimethylspiro[2.3]hexan-2-amine hydrochloride is a bicyclic amine hydrochloride featuring a spiro[2.3]hexane core substituted with two methyl groups at the 5-position and an amine group at the 2-position, neutralized as a hydrochloride salt. This compound is of interest in pharmaceutical and organic synthesis due to its conformational rigidity, which can enhance binding specificity in drug design .
Properties
IUPAC Name |
5,5-dimethylspiro[2.3]hexan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(2)4-8(5-7)3-6(8)9;/h6H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDVDHCESKESJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC2N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride typically involves the following steps:
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Formation of the Spirocyclic Core: : The spiro[2.3]hexane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene. This reaction is often catalyzed by a transition metal catalyst under controlled temperature and pressure conditions.
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Introduction of Methyl Groups: : The methyl groups at the 5-position can be introduced through alkylation reactions. This step may involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
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Amination: : The introduction of the amine group at the 2-position can be achieved through nucleophilic substitution reactions. This step may involve the use of an amine precursor, such as ammonia or an amine derivative, under basic conditions.
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Formation of Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can convert the amine group to a primary amine or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides, imines, or nitroso compounds.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system stimulant or as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: The unique spirocyclic structure makes it a valuable building block in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride depends on its specific application:
Pharmacological Effects: The compound may interact with neurotransmitter receptors or enzymes in the central nervous system, leading to its stimulant effects. The exact molecular targets and pathways involved can vary based on the specific pharmacological context.
Biochemical Interactions: In biological research, the compound may act as an inhibitor or activator of specific enzymes or receptors, affecting various cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 5,5-dimethylspiro[2.3]hexan-2-amine hydrochloride and related spiro compounds:
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility relative to free-base amines, critical for formulation in drug development .
Research Findings and Challenges
Bioactivity Insights
- This highlights the role of spiro architectures in stabilizing reactive intermediates.
Biological Activity
5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride, also known as SCH 221510 (CAS Number: 322473-89-2), is a compound that has garnered interest in pharmacological research due to its selective activity on nociceptin opioid receptors (NOP). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN |
| Molecular Weight | 297.83 g/mol |
| CAS Number | 322473-89-2 |
| Density | Not Available |
| Melting Point | Not Available |
| LogP | 5.84530 |
5,5-Dimethylspiro[2.3]hexan-2-amine acts primarily as a selective agonist for the nociceptin opioid receptor (NOP). It has been reported to exhibit an EC50 value of 12 nM and a Ki value of 0.3 nM , indicating high potency and selectivity for this receptor type . The NOP receptor is implicated in various physiological processes, including pain modulation, stress response, and anxiety regulation.
Anxiolytic-Like Effects
Research has demonstrated that SCH 221510 exhibits anxiolytic-like effects in animal models. In a study by Varty et al. (2008), the compound was shown to reduce anxiety-related behaviors in rodents, suggesting its potential utility in treating anxiety disorders . The anxiolytic effects are likely mediated through the activation of NOP receptors, which play a role in emotional regulation.
Pain Modulation
The nociceptin opioid receptor is also involved in pain perception. As an agonist, SCH 221510 may have implications for pain management therapies. Its selective action might provide an alternative to traditional opioid treatments by reducing side effects commonly associated with non-selective opioid receptor agonists.
Case Studies and Research Findings
- Varty et al. (2008) : This foundational study investigated the anxiolytic effects of SCH 221510 in rodents. The findings indicated that administration of the compound led to significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .
- Pharmacokinetics and Safety : The pharmacokinetic profile of SCH 221510 remains under investigation, but preliminary studies suggest favorable absorption characteristics and metabolic stability which are crucial for therapeutic applications.
- Comparative Studies : In comparative studies with other NOP receptor agonists, SCH 221510 displayed superior efficacy and selectivity, making it a promising candidate for further development in both preclinical and clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
